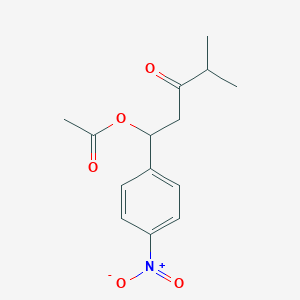
(+/-)-1-Acetoxy-4-methyl-1-(4-nitrophenyl)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-1-Acetoxy-4-methyl-1-(4-nitrophenyl)pentan-3-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of an acetoxy group, a nitrophenyl group, and a pentanone backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Acetoxy-4-methyl-1-(4-nitrophenyl)pentan-3-one typically involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to form the final ketone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-1-Acetoxy-4-methyl-1-(4-nitrophenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
(+/-)-1-Acetoxy-4-methyl-1-(4-nitrophenyl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+/-)-1-Acetoxy-4-methyl-1-(4-nitrophenyl)pentan-3-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetoxy group can be hydrolyzed to release acetic acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
(+/-)-1-Acetoxy-4-methyl-1-(4-nitrophenyl)pentan-3-one can be compared with other similar compounds such as:
1-Acetoxy-4-methyl-1-phenylpentan-3-one: Lacks the nitro group, resulting in different reactivity and applications.
4-Methyl-1-(4-nitrophenyl)pentan-3-one:
Properties
CAS No. |
261527-27-9 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[4-methyl-1-(4-nitrophenyl)-3-oxopentyl] acetate |
InChI |
InChI=1S/C14H17NO5/c1-9(2)13(17)8-14(20-10(3)16)11-4-6-12(7-5-11)15(18)19/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
OYYYWSAXQAQXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















